5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, tert-butyl acetoacetate, and phenylethylamine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl): Used in the synthesis of Zanubrutinib, a potent inhibitor of Bruton’s tyrosine kinase.
5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine: Another pyrazolo[1,5-a]pyrimidine derivative with distinct biological properties.
Uniqueness
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H27ClN4 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H27ClN4/c1-17-23(19-10-12-20(26)13-11-19)24-28-21(25(2,3)4)16-22(30(24)29-17)27-15-14-18-8-6-5-7-9-18/h5-13,16,27H,14-15H2,1-4H3 |
InChI Key |
RAPBYPJVGVBJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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